molecular formula C18H12N2O5 B11602639 (3E)-7-nitro-3-[(3E)-2-oxo-4-phenylbut-3-en-1-ylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3E)-7-nitro-3-[(3E)-2-oxo-4-phenylbut-3-en-1-ylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B11602639
M. Wt: 336.3 g/mol
InChI Key: QKPASNLWYLQWLD-SQKGQWCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-7-nitro-3-[(3E)-2-oxo-4-phenylbut-3-en-1-ylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound with a unique structure that includes a nitro group, a phenyl group, and a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-7-nitro-3-[(3E)-2-oxo-4-phenylbut-3-en-1-ylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multiple steps. One common method includes the condensation of 2-aminophenol with a suitable aldehyde to form the benzoxazinone core. This is followed by the introduction of the nitro group through nitration reactions. The final step involves the formation of the enone moiety through aldol condensation reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(3E)-7-nitro-3-[(3E)-2-oxo-4-phenylbut-3-en-1-ylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The enone moiety can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogens or nitrating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(3E)-7-nitro-3-[(3E)-2-oxo-4-phenylbut-3-en-1-ylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-7-nitro-3-[(3E)-2-oxo-4-phenylbut-3-en-1-ylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The enone moiety can also react with nucleophiles, leading to the formation of covalent adducts with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H12N2O5

Molecular Weight

336.3 g/mol

IUPAC Name

3-[(1Z,3E)-2-hydroxy-4-phenylbuta-1,3-dienyl]-7-nitro-1,4-benzoxazin-2-one

InChI

InChI=1S/C18H12N2O5/c21-14(8-6-12-4-2-1-3-5-12)11-16-18(22)25-17-10-13(20(23)24)7-9-15(17)19-16/h1-11,21H/b8-6+,14-11-

InChI Key

QKPASNLWYLQWLD-SQKGQWCESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=C/C2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2=O)/O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.